Benzophenone, 3-chloro-4'-phenethyl-

Description

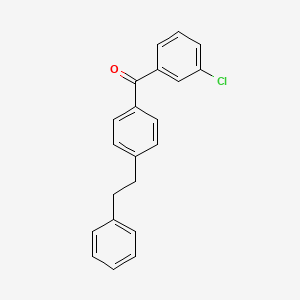

"Benzophenone, 3-chloro-4'-phenethyl-" is a substituted benzophenone derivative featuring a chlorine atom at the 3-position of one aromatic ring and a phenethyl group (-CH₂CH₂C₆H₅) at the 4'-position of the second ring. Benzophenones are widely studied for their structural versatility and applications in polymer chemistry, photochemistry, and pharmaceuticals.

Properties

CAS No. |

98257-45-5 |

|---|---|

Molecular Formula |

C21H17ClO |

Molecular Weight |

320.8 g/mol |

IUPAC Name |

(3-chlorophenyl)-[4-(2-phenylethyl)phenyl]methanone |

InChI |

InChI=1S/C21H17ClO/c22-20-8-4-7-19(15-20)21(23)18-13-11-17(12-14-18)10-9-16-5-2-1-3-6-16/h1-8,11-15H,9-10H2 |

InChI Key |

WAYMYHFLJFIPGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 3-chloro-4’-phenethyl- typically involves Friedel-Crafts acylation. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods: In industrial settings, the production of Benzophenone, 3-chloro-4’-phenethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Benzophenone, 3-chloro-4’-phenethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Nucleophiles like OH-, NH2, under mild to moderate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Benzophenone, 3-chloro-4’-phenethyl- has several applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions, aiding in the formation of polymers under UV light.

Biology: Studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.

Medicine: Investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.

Industry: Utilized in the production of UV-curable coatings, adhesives, and inks, providing protection against UV degradation.

Mechanism of Action

The mechanism of action of Benzophenone, 3-chloro-4’-phenethyl- involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound transitions to an excited state, which can then interact with other molecules, leading to the formation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound useful in applications like photodynamic therapy.

Molecular Targets and Pathways:

Photodynamic Therapy: Targets cellular components like DNA, proteins, and lipids, leading to cell death.

Antimicrobial Activity: Disrupts bacterial cell membranes and interferes with essential metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Substituents significantly alter benzophenones' electronic profiles. For example:

- 4-Fluoro-4-hydroxybenzophenone (4F4OHBP): Computational studies show that fluorine and hydroxyl groups reduce the HOMO-LUMO gap (energy gap: 4.2 eV) and increase chemical reactivity, whereas chlorine substituents (as in the target compound) may further lower this gap due to stronger electron-withdrawing effects .

- 4-(Chloromethyl)benzophenone: The chloromethyl (-CH₂Cl) group at 4-position introduces reactivity for nucleophilic substitution, unlike the stable phenethyl group in the target compound .

Structural and Functional Comparisons

*Estimated based on molecular formula (C₂₁H₁₇ClO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.